4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 424815-42-9
VCID: VC5091712
InChI: InChI=1S/C16H15NO4/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(4-6-11)16(20)21/h2-6,12-13H,7-8H2,1H3,(H,20,21)
SMILES: CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C16H15NO4
Molecular Weight: 285.299

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

CAS No.: 424815-42-9

Cat. No.: VC5091712

Molecular Formula: C16H15NO4

Molecular Weight: 285.299

* For research use only. Not for human or veterinary use.

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid - 424815-42-9

Specification

CAS No. 424815-42-9
Molecular Formula C16H15NO4
Molecular Weight 285.299
IUPAC Name 4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Standard InChI InChI=1S/C16H15NO4/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(4-6-11)16(20)21/h2-6,12-13H,7-8H2,1H3,(H,20,21)
Standard InChI Key CMEDBZOQPCCFKM-UHFFFAOYSA-N
SMILES CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Introduction

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is a synthetic organic compound with the molecular formula C15H13NO5C_{15}H_{13}NO_5. It belongs to the class of isoindoline derivatives and features a benzoic acid moiety attached to a hexahydroisoindole ring system. This compound has been studied for its potential applications in medicinal chemistry and material science due to its unique structural properties.

Synthesis and Preparation

The synthesis of 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid typically involves:

  • Cyclization reactions to form the isoindole core.

  • Functionalization with a benzoic acid derivative.

  • Purification through recrystallization or chromatography.

Detailed synthetic pathways are not readily available in current literature but are likely based on standard organic methodologies involving condensation and cyclization reactions.

Analytical Characterization

The compound can be characterized using the following techniques:

TechniqueDetails
NMR SpectroscopyProvides information on proton and carbon environments within the molecule.
IR SpectroscopyIdentifies functional groups such as carbonyl (C=O) and carboxylic acid (COOH).
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
X-ray CrystallographyElucidates three-dimensional structure and confirms stereochemistry.

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